molecular formula C7H4Cl2F3NO B1388441 [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol CAS No. 1160474-70-3

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol

Cat. No.: B1388441
CAS No.: 1160474-70-3
M. Wt: 246.01 g/mol
InChI Key: KPKSXPWHKRAFSF-UHFFFAOYSA-N
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Description

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol is a chemical building block of high interest in agricultural and pharmaceutical research. It is a derivative of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate used in the synthesis of several commercial agrochemicals such as the herbicides Haloxyfop, Fluopyram, and Fluazinam . The pyridine core, substituted with chlorine and trifluoromethyl groups, is a privileged structure in the design of Protoporphyrinogen oxidase (PPO) inhibitors, a class of herbicides known for their rapid action and favorable environmental profile . The presence of the methanol (-CH2OH) functional group on the pyridine ring makes this compound a versatile synthon, suitable for further chemical transformations to create novel molecules for biological testing. Researchers value this structure for its electron-withdrawing properties and the metabolic stability often imparted by the trifluoromethyl group, which can enhance the efficacy of lead compounds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKSXPWHKRAFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Trifluoromethylation

Two main patented methods provide detailed preparation routes for the 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate, which is the precursor for the target compound.

Step Description Conditions/Notes Reference
1 Condensation of 1,1,1-trifluoroacetone and nitromethane under alkaline conditions to form 1-nitro-2-trifluoromethylpropylene Alkali catalysis, followed by acidification
2 Condensation of 1-nitro-2-trifluoromethylpropylene with oxalic acid diester under alkali, followed by reduction-cyclization and acidification Catalyst present, no separation between steps
3 Chlorination of 2,3-dihydroxy-5-trifluoromethylpyridine to obtain 2,3-dichloro-5-trifluoromethylpyridine Chlorinating reagent, mild conditions, no special equipment needed
4 Alternative route: Starting from 2-chloro-5-(chloromethyl)pyridine, chlorine gas is introduced at 75-80 °C to form 2-chloro-5-(trichloromethyl)pyridine Chlorine flow rate 15–40 kg/h
5 On-ring chlorination catalyzed by antimony trichloride (SbCl3) at 125-140 °C to yield 2,3-dichloro-5-(trichloromethyl)pyridine SbCl3 catalyst enhances chlorination rate and selectivity
6 Fluorination with hydrogen fluoride gas at 120-135 °C to convert trichloromethyl group to trifluoromethyl Mass ratio HF:substrate 1:1 to 2:1
7 Post-reaction washing, steam distillation, pH adjustment (6-8), and rectification to purify product Ensures high purity and yield

These methods highlight a multi-step process involving:

  • Formation of trifluoromethyl precursor.
  • Chlorination of the pyridine ring at 2 and 3 positions.
  • Conversion of chloromethyl to trifluoromethyl via fluorination.

The use of antimony trichloride as a catalyst is critical for efficient on-ring chlorination, improving yield and reducing reaction time.

While the patents focus mainly on the preparation of the dichloro-trifluoromethyl pyridine core, the introduction of the hydroxymethyl group at the 4-position typically involves selective functionalization methods such as:

  • Electrophilic substitution or directed lithiation at the 4-position followed by reaction with formaldehyde or paraformaldehyde.
  • Reduction of a corresponding aldehyde intermediate (4-formyl derivative) to the alcohol.

Due to the electron-withdrawing effects of the dichloro and trifluoromethyl groups, regioselective lithiation or metalation at the 4-position is feasible, allowing subsequent reaction with formaldehyde to install the hydroxymethyl group.

Summary Data Table of Preparation Steps

Preparation Stage Starting Material Key Reagents/Catalysts Conditions Yield & Remarks
Trifluoromethyl precursor synthesis 1,1,1-trifluoroacetone, nitromethane Alkali catalyst Room temp to mild heating High selectivity, industrially scalable
Cyclization and reduction Nitro-trifluoromethyl intermediate, oxalic acid diester Alkali, catalyst Mild heating High yield, no intermediate separation
Chlorination of pyridine ring 2,3-dihydroxy-5-trifluoromethylpyridine Chlorinating agent Mild temperature, no special equipment High purity, industrial suitability
On-ring chlorination 2-chloro-5-(chloromethyl)pyridine Chlorine gas, SbCl3 catalyst 75-140 °C, controlled Cl2 flow Improved reaction rate and selectivity
Fluorination 2,3-dichloro-5-(trichloromethyl)pyridine Hydrogen fluoride gas 120-135 °C High purity trifluoromethyl product
Hydroxymethylation (typical approach) 2,3-dichloro-5-(trifluoromethyl)pyridine n-BuLi or similar base, formaldehyde Low temperature lithiation, then electrophilic addition Regioselective, yields depend on conditions (literature-based)

Chemical Reactions Analysis

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

The compound [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol (CAS Number: 1160474-70-3) is a chemical of interest in various scientific research applications. This article provides a comprehensive overview of its applications, including its chemical properties, synthesis methods, and relevant case studies.

Pharmaceutical Research

The compound is studied for its potential use as an intermediate in the synthesis of pharmaceutical agents. The presence of the pyridine ring and trifluoromethyl group enhances its biological activity, making it a candidate for developing new drugs targeting various diseases.

Agricultural Chemistry

Research has shown that derivatives of pyridine compounds can act as effective agrochemicals. The dichloro and trifluoromethyl substitutions may contribute to herbicidal or fungicidal properties, making this compound a subject of interest in agricultural research.

Material Science

The compound's unique structure allows it to be investigated for use in developing advanced materials, such as polymers or coatings with specific properties like enhanced durability or chemical resistance.

Chemical Synthesis

As an intermediate, this compound can be utilized in various synthetic pathways to create more complex molecules, especially those required in organic chemistry and material sciences.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study published in a peer-reviewed journal explored the synthesis of novel anti-cancer agents using this compound as a key intermediate. The research demonstrated that modifications to the pyridine ring led to compounds with improved efficacy against specific cancer cell lines.

Case Study 2: Agrochemical Applications

Research conducted by a team at a leading agricultural university investigated the herbicidal activity of several pyridine derivatives, including this compound. Results indicated significant herbicidal activity against common weeds, suggesting its potential use in crop protection.

Case Study 3: Material Development

In a recent study on polymer chemistry, researchers incorporated this compound into polymer matrices to enhance thermal stability and chemical resistance. The findings showed improved performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism of action of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol involves its interaction with specific molecular targets. In the case of its use as an herbicide, it inhibits key enzymes involved in plant growth, leading to the death of unwanted vegetation. The exact molecular pathways depend on the specific application and the target organism .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₇H₄Cl₂F₃NO ~262.5 4-CH₂OH Intermediate for agrochemical synthesis
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆HCl₂F₃N 231.5 H at 4-position Parent compound; pesticide intermediate
2,3-Dichloro-5-(trifluoromethyl)-4-pyridinamine C₆H₃Cl₂F₃N₂ 247.0 4-NH₂ Pharmaceutical precursor
2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride C₇Cl₃F₃NO 283.4 4-COCl Reactive intermediate for amide synthesis
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO 173.6 3-CH₂OH, 2-Cl, 5-F Solubility enhancer in drug design

Key Observations :

  • This contrasts with the lipophilic trifluoromethyl and chloro groups, which enhance membrane permeability .
  • Reactivity : The 4-position is a critical site for functionalization. While the parent compound undergoes nucleophilic substitution (e.g., Suzuki coupling ), the hydroxymethyl group allows oxidation to carboxylic acids or esterification, offering versatility in synthesis .

Physical and Chemical Properties

  • Solubility: The hydroxymethyl group likely improves aqueous solubility compared to non-polar analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine. However, the trifluoromethyl group may counteract this by increasing lipophilicity.
  • Stability : Chlorine and trifluoromethyl groups confer thermal and oxidative stability, common in agrochemical intermediates . The hydroxyl group may reduce stability under acidic conditions compared to the amine or chloride analogs .

Biological Activity

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol (CAS No. 1160474-70-3) is a chemical compound characterized by its trifluoromethyl and dichloro substituents on a pyridine ring. This compound is primarily utilized as an intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its biological activity is closely linked to its chemical structure, influencing its interactions with biological systems.

  • Molecular Formula : C₇H₄Cl₂F₃NO
  • Molecular Weight : 246.02 g/mol
  • Appearance : Clear, colorless to yellow liquid
  • Solubility : Soluble in chloroform and methanol

Biological Activity Overview

  • Herbicidal Activity : As an intermediate in herbicide production, this compound exhibits significant activity against various plant species. Its trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its efficacy as a herbicide.
  • Antimicrobial Potential : Some studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased biological activity.

Research Findings

Recent studies have explored the biological implications of this compound and its derivatives:

  • Study on Antichlamydial Activity : Research indicated that compounds with similar structures demonstrated selective activity against Chlamydia species, suggesting potential applications in developing new antimicrobial agents .
  • Comparative Analysis with Similar Compounds : A comparison was made with other trifluoromethyl-containing pyridines, highlighting enhanced biological activities due to structural modifications .

Case Studies

  • Herbicide Development : In a study focused on the synthesis of novel herbicides incorporating the trifluoromethyl group, it was found that compounds derived from this compound exhibited improved herbicidal activities against broadleaf weeds .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of fluorinated pyridine derivatives, revealing that the incorporation of the trifluoromethyl group significantly increased potency against various Gram-positive and Gram-negative bacteria .

Data Tables

Compound NameBiological ActivityReference
This compoundHerbicidal activity against broadleaf weeds
Trifluoromethyl derivativesAntichlamydial activity
Fluorinated pyridine derivativesAntimicrobial activity against bacteria

Q & A

Q. Basic

  • GC-MS : Purity assessment (≥95% by GC) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas .
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies structural features:
    • δ ~4.8 ppm (broad singlet, –OH), δ ~8.5 ppm (pyridine H) .
  • XRD : Confirms crystal packing and hydrogen-bonding networks .

How can researchers resolve contradictions in reported reaction yields for agrochemical syntheses?

Advanced
Discrepancies in yields (e.g., 60–85% for chlorfluazuron precursors) arise from:

  • By-product formation : Competing O- vs. N-alkylation during ether synthesis. Mitigate via kinetic control (slow reagent addition) .
  • Catalyst deactivation : Trace moisture in DMF reduces Pd/C efficiency. Use molecular sieves or anhydrous conditions .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, solvent ratio) identifies dominant yield factors .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, goggles, and fume hoods (due to H315/H318 hazards) .
  • Ventilation : Use local exhaust to limit inhalation (P271) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

How is this compound utilized in synthesizing chlorfluazuron, and how can the reaction be optimized?

Advanced
The compound is a key intermediate in chlorfluazuron synthesis:

Etherification : React with 2,6-difluorobenzoyl isocyanate under basic conditions (K₂CO₃, DMF, 60°C) .

Cyclization : Catalytic CuI promotes C–N coupling (yield: 78–92%) .
Optimization strategies :

  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h .
  • Flow chemistry : Enhances heat dissipation for exothermic steps .

How does the electronic structure of the pyridine ring influence reactivity?

Basic
The electron-withdrawing Cl and CF₃ groups:

  • Activate the ring for nucleophilic substitution at the 4-position (LUMO energy: −1.8 eV) .
  • Deactivate electrophilic substitution : Meta-directing effects reduce reactivity at positions 2 and 6 .

What strategies mitigate environmental risks given its aquatic toxicity (H411)?

Q. Advanced

  • Biodegradation studies : Use activated sludge models to assess half-life (>60 days requires pretreatment) .
  • Waste treatment : Ozonolysis or Fenton reactions degrade the compound to less toxic carboxylic acids .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce wastewater toxicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
Reactant of Route 2
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol

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